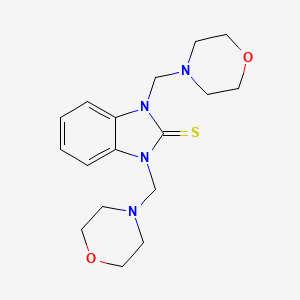![molecular formula C47H81NO4 B14949728 (5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949728.png)
(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE is a complex organic compound that belongs to the class of esters It is characterized by its long-chain fatty acid esters and a tetrahydronaphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE typically involves esterification reactions. One common method is the reaction between octadecanoic acid and a suitable alcohol derivative of tetrahydronaphthalene under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
化学反应分析
Types of Reactions
[(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
科学研究应用
[(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties
作用机制
The mechanism of action of [(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane-bound enzymes and receptors involved in lipid metabolism .
相似化合物的比较
Similar Compounds
Methyl octadecanoate: A simpler ester with similar fatty acid chains but lacking the tetrahydronaphthalene core.
Stearic acid methyl ester: Another ester with a similar fatty acid chain but different structural features.
Uniqueness
[(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE is unique due to its combination of a long-chain fatty acid ester and a tetrahydronaphthalene core. This structure imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, making it suitable for specialized applications in drug delivery and cosmetics .
属性
分子式 |
C47H81NO4 |
|---|---|
分子量 |
724.1 g/mol |
IUPAC 名称 |
[(5E)-7-methyl-5-octadecanoyloxyimino-7,8-dihydro-6H-naphthalen-2-yl] octadecanoate |
InChI |
InChI=1S/C47H81NO4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-46(49)51-43-36-37-44-42(40-43)38-41(3)39-45(44)48-52-47(50)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36-37,40-41H,4-35,38-39H2,1-3H3/b48-45+ |
InChI 键 |
KBACHGQMZYZDIL-YRBWTHCGSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)/C(=N/OC(=O)CCCCCCCCCCCCCCCCC)/CC(C2)C |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=NOC(=O)CCCCCCCCCCCCCCCCC)CC(C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14949647.png)
![5-(furan-2-yl)-4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14949649.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B14949673.png)


![N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B14949693.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B14949700.png)
![[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14949701.png)
![[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate](/img/structure/B14949707.png)
![N'-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14949714.png)
![3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14949722.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)naphthalen-2-yl]acetamide](/img/structure/B14949726.png)
![6-benzyl-3-[(2E)-2-heptylidenehydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B14949729.png)
![2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B14949735.png)
